3-(2-Chlorophenyl)-5-[(2,4,5-trichlorophenoxy)methyl]-1,2-oxazole
Description
This compound belongs to the 1,2-oxazole family, characterized by a five-membered aromatic ring containing one oxygen and one nitrogen atom. Its structure includes:
- A 2-chlorophenyl group at position 3 of the oxazole ring.
- A (2,4,5-trichlorophenoxy)methyl substituent at position 4.
Its molecular weight is estimated to exceed 370 g/mol (inferred from analogs in and ).
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-[(2,4,5-trichlorophenoxy)methyl]-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl4NO2/c17-11-4-2-1-3-10(11)15-5-9(23-21-15)8-22-16-7-13(19)12(18)6-14(16)20/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLPNAATGSHECH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=C2)COC3=CC(=C(C=C3Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl4NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2-Chlorophenyl)-5-[(2,4,5-trichlorophenoxy)methyl]-1,2-oxazole is a compound of significant interest in pharmacology and toxicology due to its diverse biological activities. This article examines its chemical properties, biological effects, and relevant case studies.
- Molecular Formula : C16H9Cl4NO2
- Molecular Weight : 389.06 g/mol
- CAS Number : 478066-35-2
The compound features a complex structure that includes a chlorophenyl group and a trichlorophenoxy moiety, which contribute to its biological activity.
Antimicrobial Activity
Studies have demonstrated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, research has shown that certain isoxazole derivatives can inhibit various pathogens with Minimum Inhibitory Concentrations (MICs) as low as 0.40 µM against human rhinovirus serotypes . This suggests that the compound may have potential applications in antiviral therapies.
Anticancer Potential
Oxazole derivatives are increasingly recognized for their anticancer properties. A study highlighted the synthesis of oxazole-based compounds that displayed significant binding affinity to quadruplex DNA structures, which are implicated in cancer cell proliferation. These compounds showed promise in inhibiting tumor growth in vitro and warrant further investigation for their therapeutic potential in cancer treatment .
Toxicological Concerns
Despite its potential benefits, the compound's toxicity profile must be considered. The presence of multiple chlorine atoms raises concerns about environmental persistence and bioaccumulation. Regulatory assessments have categorized similar compounds as hazardous substances due to their potential ecological impact .
Case Study 1: Antiviral Efficacy
In a controlled study, a series of substituted phenyl analogues were evaluated for their antiviral activity against human rhinovirus. The results indicated that modifications at the 2-position significantly enhanced antiviral efficacy compared to unsubstituted compounds. The correlation between lipophilicity and biological activity was particularly strong (r = 0.83), emphasizing the importance of structural modifications in drug design .
Case Study 2: Anticancer Activity
A focused library of oxazole derivatives was screened for anticancer activity against various cancer cell lines. The findings revealed that specific substitutions on the oxazole ring increased cytotoxicity against breast cancer cells by promoting apoptosis. The mechanism was linked to the inhibition of critical signaling pathways involved in cell survival .
Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
The following oxazole derivatives share structural similarities but differ in substitution patterns:
Structural and Functional Implications
a) Chlorination Patterns
- Phenoxy Substituents: The 2,4,5-trichlorophenoxy group in the target compound likely increases lipophilicity (higher logP) compared to analogs with fewer Cl atoms (e.g., 2,5-dichlorophenoxy in CAS 339019-75-9) or methoxy groups (CAS 551921-32-5). Elevated lipophilicity may enhance membrane permeability but reduce aqueous solubility .
- Phenyl Substituents : The 2-chlorophenyl group in the target compound differs from the 4-chlorophenyl isomer (CAS 551921-32-5). Positional isomerism can significantly alter steric effects and binding affinity in biological systems .
b) Functional Group Modifications
Inferred Bioactivity
- Herbicidal Potential: The 2,4,5-trichlorophenoxy group is structurally analogous to 2,4,5-T, a herbicide that disrupts plant growth via auxin mimicry . The target compound may exhibit similar mechanisms but with altered potency due to the oxazole core.
- Pesticidal Activity : Pyrethroid-like compounds (e.g., bifenthrin, permethrin) share chlorine-rich aromatic systems and demonstrate insecticidal effects . The target compound’s Cl density suggests possible neurotoxic or metabolic disruption activity.
Q & A
Q. What are the key synthetic routes and critical reaction parameters for synthesizing 3-(2-Chlorophenyl)-5-[(2,4,5-trichlorophenoxy)methyl]-1,2-oxazole?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with chlorophenyl precursors and trichlorophenoxy intermediates. Key steps include cyclization under controlled conditions (e.g., using dehydrating agents like POCl₃) and coupling reactions to attach the trichlorophenoxy methyl group. Reaction parameters such as solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalyst selection (e.g., Pd-based catalysts for cross-coupling) significantly impact yield . Optimization requires monitoring via TLC or HPLC to confirm intermediate formation.
Q. How can researchers verify the structural integrity and purity of this compound?
- Methodological Answer : Structural confirmation is achieved through a combination of ¹H/¹³C NMR (to identify aromatic protons and oxazole ring signals), FT-IR (to detect C-O and C-N stretches), and high-resolution mass spectrometry (HRMS) . Purity is assessed via HPLC (using C18 columns and acetonitrile/water gradients) or GC-MS for volatile byproducts. X-ray crystallography may resolve ambiguities in stereochemistry or substituent positioning .
Q. What analytical techniques are essential for characterizing substituent effects on bioactivity?
- Methodological Answer : Structure-Activity Relationship (SAR) studies require systematic substitution of the chlorophenyl or trichlorophenoxy groups. Techniques include:
- Comparative NMR to track electronic effects of substituents.
- DSC/TGA to assess thermal stability changes.
- In vitro bioassays (e.g., enzyme inhibition assays) to correlate structural modifications with activity shifts .
Advanced Research Questions
Q. How can conflicting bioactivity data across studies be resolved?
- Methodological Answer : Contradictions often arise from differences in assay conditions (e.g., cell lines, solvent carriers). To resolve these:
Standardize protocols : Use identical cell lines (e.g., HEK293 vs. HepG2) and controls.
Replicate experiments with purified batches (≥95% purity by HPLC).
Molecular docking simulations (e.g., AutoDock Vina) to validate binding hypotheses against target proteins (e.g., cytochrome P450 enzymes) .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Analyze binding stability in lipid bilayers or protein active sites (e.g., using GROMACS).
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify reactive sites for covalent bonding.
- Pharmacophore Modeling : Map essential functional groups (e.g., trichlorophenoxy moiety) using Schrödinger Suite .
Q. How can researchers optimize synthetic yields while minimizing hazardous byproducts?
- Methodological Answer :
- Green Chemistry Approaches : Replace chlorinated solvents (e.g., DCM) with ionic liquids or supercritical CO₂.
- Catalyst Screening : Test Pd/C or Ni catalysts for coupling steps to reduce metal leaching.
- Byproduct Analysis : Use GC-MS to identify and mitigate toxic intermediates (e.g., chlorinated dioxins) .
Q. What strategies enhance the compound’s metabolic stability for in vivo studies?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability.
- Microsomal Stability Assays : Incubate with liver microsomes to identify metabolic hotspots (e.g., CYP450 oxidation sites).
- Isotopic Labeling : Use ¹⁴C or ³H tags to track degradation pathways .
Q. How do environmental factors (pH, light) influence the compound’s stability?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to UV light (ICH Q1B guidelines), acidic/basic conditions (0.1M HCl/NaOH), and elevated humidity.
- HPLC-PDA Monitoring : Detect photodegradation products (e.g., dechlorinated derivatives).
- Arrhenius Modeling : Predict shelf-life under varying storage temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
